molecular formula C12H24FeN4O4 B13752749 IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- CAS No. 75079-26-4

IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))-

Cat. No.: B13752749
CAS No.: 75079-26-4
M. Wt: 344.19 g/mol
InChI Key: JFJIOFMRXLZLGO-UHFFFAOYSA-L
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Description

This iron(II) complex features an ethanedioate (oxalate) ligand coordinated via its two oxygen atoms (O,O') and two 1-methylpiperazine ligands, each donating nitrogen atoms (N¹ and N⁴) to form a bidentate coordination geometry. The compound’s structure is characterized by its octahedral coordination sphere, with the oxalate ligand occupying two axial positions and the 1-methylpiperazine ligands filling equatorial sites. Such complexes are of interest in medicinal and materials chemistry due to the redox activity of iron and the pharmacological relevance of piperazine derivatives .

Properties

CAS No.

75079-26-4

Molecular Formula

C12H24FeN4O4

Molecular Weight

344.19 g/mol

IUPAC Name

iron(2+);1-methylpiperazine;oxalate

InChI

InChI=1S/2C5H12N2.C2H2O4.Fe/c2*1-7-4-2-6-3-5-7;3-1(4)2(5)6;/h2*6H,2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2

InChI Key

JFJIOFMRXLZLGO-UHFFFAOYSA-L

Canonical SMILES

CN1CCNCC1.CN1CCNCC1.C(=O)(C(=O)[O-])[O-].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the reaction of iron salts with ethanedioate and 1-methylpiperazine under controlled conditions. One common method involves dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 1-methylpiperazine. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically results in iron(II) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- has several applications in scientific research:

Mechanism of Action

The mechanism by which IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The ligands, ethanedioate and 1-methylpiperazine, can also interact with biological molecules, influencing the compound’s overall activity. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Structural Features

The target compound’s ligand architecture distinguishes it from analogous iron-oxalate complexes. For example:

  • Iron, [ethanedioato(2-)-O,O']bis(1,10-phenanthroline-N¹,N¹⁰)- (CAS 14783-55-2) substitutes 1-methylpiperazine with 1,10-phenanthroline ligands, resulting in a bulkier, aromatic coordination environment. This structural difference reduces solubility in polar solvents compared to the more flexible, amine-rich 1-methylpiperazine analogue .
  • Iron-EDTA complexes employ a hexadentate EDTA ligand, forming a more rigid and stable octahedral geometry, which enhances thermodynamic stability but reduces ligand substitution reactivity compared to the target compound .

Table 1: Structural Comparison of Iron-Oxalate Complexes

Compound Name Ligands Coordination Geometry Molecular Formula Molecular Weight (g/mol)
Target Compound Oxalate, 1-methylpiperazine Octahedral FeC₁₂H₂₄N₄O₄ 343.85
[Iron, (oxalato)bis(1,10-phenanthroline)-] Oxalate, 1,10-phenanthroline Octahedral C₂₆H₁₆FeN₄O₄ 503.85
Physicochemical Properties
  • Solubility : The target compound exhibits higher aqueous solubility than the phenanthroline analogue (CAS 14783-55-2) due to the hydrophilic nature of 1-methylpiperazine, which enhances hydrogen bonding with water .
  • Stability : The phenanthroline complex demonstrates superior thermal stability (decomposition >250°C) compared to the target compound (<200°C), attributed to aromatic ligand rigidity .
Spectroscopic Data
  • UV-Vis Spectroscopy : The phenanthroline complex (CAS 14783-55-2) shows intense absorption at 510 nm (ligand-to-metal charge transfer), whereas the target compound’s spectrum is dominated by weaker, ligand-centered transitions below 300 nm due to the absence of conjugated π systems .
  • NMR Spectroscopy : The ¹H-NMR spectrum of the target compound reveals distinct methylpiperazine proton signals (δ 2.3–3.1 ppm), contrasting with the aromatic phenanthroline signals (δ 7.5–9.0 ppm) in CAS 14783-55-2 .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its iron center coordinated with two ethanedioate (oxalate) ligands and two 1-methylpiperazine moieties. The molecular formula can be represented as:

C12H18N2O4Fe\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_4\text{Fe}

Structural Representation

  • Iron Center : Central metal ion (Fe)
  • Ethanedioate Ligands : Two oxalate groups providing bidentate coordination
  • Piperazine Moieties : Two 1-methylpiperazine groups enhancing solubility and biological interaction

The biological activity of this compound can be attributed to its ability to chelate iron, which plays a crucial role in various biological processes, including:

  • Antimicrobial Activity : Iron chelation can inhibit bacterial growth by depriving pathogens of essential iron.
  • Antioxidant Properties : The compound may exhibit antioxidant effects by modulating oxidative stress in cells.
  • Cell Proliferation Modulation : Interaction with cellular pathways may influence cell growth and differentiation.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that iron chelates significantly reduced the growth of Escherichia coli in vitro. The mechanism involved the sequestration of iron, which is vital for bacterial metabolism .
  • Cancer Research :
    • Research indicated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis. The piperazine moiety is believed to enhance cellular uptake and facilitate therapeutic effects .
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties revealed that iron chelation may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have shown that IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4)) exhibits significant biological activity:

Study FocusFindingsReference
Antimicrobial ActivityInhibition of E. coli growth
Cancer Cell ProliferationInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress in neuronal cells

In Vivo Studies

While in vitro results are promising, further investigation into in vivo effects is necessary to fully understand the therapeutic potential. Preliminary animal studies suggest:

  • Reduced tumor sizes in treated models compared to controls.
  • Enhanced survival rates in models of bacterial infection.

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